alpha-Diphosphopyridine nucleotide

Vue d'ensemble

Description

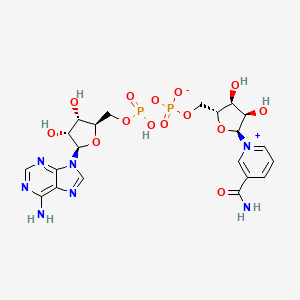

Alpha-Diphosphopyridine nucleotide, also known as nicotinamide adenine dinucleotide, is a coenzyme found in all living cells. It plays a crucial role in metabolism by acting as an electron carrier in redox reactions. This compound is essential for the production of energy in cells and is involved in various biochemical processes, including DNA repair and cell signaling .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Alpha-Diphosphopyridine nucleotide can be synthesized through several methods. One common approach involves the use of nicotinamide and adenosine monophosphate as starting materials. The reaction typically requires the presence of enzymes such as nicotinamide phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase. These enzymes facilitate the formation of this compound under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the compound. The fermentation process is optimized to maximize yield and purity. After fermentation, the compound is extracted and purified using techniques such as chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Alpha-Diphosphopyridine nucleotide undergoes various chemical reactions, including oxidation, reduction, and substitution. In oxidation-reduction reactions, it alternates between its oxidized form (NAD+) and reduced form (NADH).

Common Reagents and Conditions: Common reagents used in reactions involving this compound include hydrogen donors and acceptors, such as glucose and oxygen. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products: The major products formed from reactions involving this compound include NADH and NADP (nicotinamide adenine dinucleotide phosphate). These products play essential roles in cellular metabolism and energy production .

Applications De Recherche Scientifique

Enzymatic Cofactor

α-DPN serves as a cofactor in numerous enzymatic reactions, particularly in redox processes. It facilitates the transfer of electrons in metabolic pathways, including glycolysis and the citric acid cycle. This role is critical for the production of ATP, the primary energy currency of cells.

Metabolic Studies

Researchers utilize α-DPN to study metabolic pathways and cellular respiration. Its ability to exist in both oxidized (NAD) and reduced (NADH) forms allows scientists to investigate various metabolic states and their implications for cellular health and disease.

Signal Transduction

α-DPN is involved in signaling pathways that regulate cellular responses to stress and nutrient availability. Its interaction with specific enzymes can modulate cellular functions, making it a target for research into metabolic disorders .

Neurodegenerative Diseases

Research indicates that α-DPN may have therapeutic potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its role in energy metabolism and oxidative stress response positions it as a candidate for interventions aimed at improving neuronal health .

Aging Research

Studies have shown that α-DPN levels decline with age, correlating with age-related diseases. Supplementation with α-DPN is being explored as a means to enhance mitochondrial function and combat age-associated decline in cellular metabolism.

Biotechnology

In industrial settings, α-DPN is used in biotechnological applications, including the production of biofuels and biochemicals. Its role as an electron carrier is exploited in various fermentation processes.

Pharmaceutical Development

The pharmaceutical industry utilizes α-DPN in drug development, particularly for compounds targeting metabolic pathways. Understanding its interactions with enzymes can lead to the development of new therapies for metabolic diseases .

Neuroprotection

A study highlighted the neuroprotective effects of α-DPN in models of Alzheimer's disease, demonstrating improved mitochondrial function and reduced oxidative stress markers following treatment with α-DPN .

Metabolic Disorders

Research has shown that supplementation with α-DPN can enhance insulin sensitivity and improve metabolic profiles in diabetic models, suggesting its potential as a therapeutic agent for managing diabetes .

Mécanisme D'action

The mechanism of action of alpha-Diphosphopyridine nucleotide involves its role as an electron carrier in redox reactions. It accepts electrons during metabolic processes, becoming reduced to NADH. NADH then donates electrons to other molecules, returning to its oxidized form (NAD+). This cycle is crucial for the production of ATP, the primary energy currency of cells. The molecular targets of this compound include various dehydrogenases and oxidoreductases involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

Alpha-Diphosphopyridine nucleotide is similar to other nucleotides such as nicotinamide adenine dinucleotide phosphate (NADP) and flavin adenine dinucleotide (FAD). it is unique in its specific role in redox reactions and its involvement in both catabolic and anabolic processes. NADP is primarily involved in anabolic reactions, while FAD is another electron carrier involved in different metabolic pathways .

List of Similar Compounds:- Nicotinamide adenine dinucleotide phosphate (NADP)

- Flavin adenine dinucleotide (FAD)

- Adenosine triphosphate (ATP)

This compound stands out due to its versatility and central role in cellular metabolism .

Activité Biologique

Alpha-Diphosphopyridine nucleotide (α-DPN), also known as α-NAD or α-nicotinamide adenine dinucleotide, is a coenzyme that plays a crucial role in various biological processes. This article delves into its biological activity, mechanisms of action, and implications in cellular metabolism and disease.

Overview of α-DPN

α-DPN is an isomer of the more commonly known NAD+ (Nicotinamide adenine dinucleotide). It was first identified in 1955 and has been shown to have distinct biochemical properties compared to its β-anomer counterpart. This compound is essential in redox reactions, serving as a cofactor for dehydrogenases and other enzymes involved in metabolic pathways.

Biological Functions

1. Role in Metabolism:

α-DPN functions primarily as a coenzyme in oxidation-reduction (redox) reactions. It participates in critical metabolic pathways such as glycolysis, the citric acid cycle, and fatty acid oxidation. The conversion of NAD+ to NADH by dehydrogenases allows for the transfer of electrons during these metabolic reactions, ultimately leading to ATP production through oxidative phosphorylation .

2. Enzymatic Reactions:

α-DPN acts as a substrate for various enzymes, including:

- Dehydrogenases: Catalyze the transfer of hydrogen from substrates to α-DPN, forming NADH.

- ADP-ribosyltransferases: Utilize α-DPN to add ADP-ribose moieties to proteins, influencing cellular signaling and DNA repair processes .

The biological activity of α-DPN can be attributed to its ability to accept and donate electrons. This property is vital for maintaining cellular redox balance and energy production. The high NAD+/NADH ratio facilitates its dual role as an oxidizing and reducing agent, essential for both catabolic and anabolic processes .

Case Studies

1. Aging and Cellular Repair:

Research indicates that decreased levels of α-DPN are associated with age-related decline in DNA repair mechanisms. A study by Li et al. demonstrated that reduced α-DPN levels lead to increased binding of DBC1 protein to PARP1, impairing DNA repair processes. This decline is implicated in the aging process and the development of age-related diseases .

2. Cancer Metabolism:

In cancer cells, altered metabolism often results in increased reliance on anaerobic glycolysis, requiring significant amounts of α-DPN for efficient energy production. Studies suggest that enhancing α-DPN levels may improve oxidative phosphorylation efficiency in tumor cells, potentially offering therapeutic avenues for cancer treatment .

Comparative Analysis

The following table summarizes key differences between α-DPN and β-NAD:

| Feature | α-Diphosphopyridine Nucleotide (α-DPN) | β-Nicotinamide Adenine Dinucleotide (β-NAD) |

|---|---|---|

| Structure | α-anomer | β-anomer |

| Occurrence | Less prevalent in nature | Predominant form in living organisms |

| Biological Activity | Coenzyme in specific redox reactions | Broad coenzyme role across multiple pathways |

| Stability | Less stable under physiological conditions | More stable and widely utilized |

Research Findings

Recent studies have expanded our understanding of α-DPN's role in cellular processes:

- Synthesis Pathways: New synthetic methods for producing α-DPN have been explored, enhancing its availability for research and therapeutic applications .

- Extracellular Functions: Emerging evidence suggests that α-DPN may also have extracellular roles, influencing cell signaling pathways beyond traditional metabolic functions .

Propriétés

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWFJGJZGIEFAR-OPDHFMQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N7O14P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858990 | |

| Record name | Adenine-alpha-nicotinamide dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

663.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-93-3 | |

| Record name | α-NAD | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenine-alpha-nicotinamide dinucleotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 5'-(trihydrogen diphosphate), 5'→5'-ester with 3-carbamoyl-1-α-D-ribofuranosylpyridinium--ate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.